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Compound of Interest

Compound Name: 2-Chlorocrotonaldehyde

CAS No.: 25129-61-7

Cat. No.: B1238087 Get Quote

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]
-Chlorocrotonaldehyde acts as a bifunctional electrophile, bridging the gap between simple
enals and complex heterocyclic precursors.[1] Its reactivity is defined by the polarization of the
conjugated system, enhanced by the electron-withdrawing chlorine atom at the

-position.[1]

Nomenclature and Identifiers[2][3][6][7][8][9][10][11]
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Parameter Detail

IUPAC Name 2-Chlorobut-2-enal

Common Name -Chlorocrotonaldehyde

Molecular Formula

C

H

ClO

Molecular Weight 104.53 g/mol

CAS Number (General) 53175-28-3

CAS Number ((Z)-Isomer) 25129-61-7

CAS Number ((E)-Isomer) 14422-62-9

SMILES C/C=C(Cl)\C=O

Geometric Isomerism
The presence of the C2=C3 double bond creates two distinct geometric isomers. While

commercial preparations are often mixtures, the (

)-isomer is frequently the thermodynamically favored product in specific dehydrochlorination
routes due to steric interactions between the formyl group and the

-methyl group, although this can vary based on solvent polarity.[1]
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Figure 1: Geometric isomerism of

-chlorocrotonaldehyde. The spatial arrangement significantly influences dipole moments and
subsequent photocyclization rates.

Synthetic Methodology
The synthesis of

-chlorocrotonaldehyde requires careful control of elimination conditions to prevent
polymerization.[1] The most authoritative protocol involves the chlorination of crotonaldehyde
followed by base-induced dehydrochlorination.[1]

Protocol: Chlorination-Dehydrochlorination Route[1]
Prerequisites:

Precursor: Crotonaldehyde (predominantly E-isomer).[1]

Reagents: Chlorine gas (

), Sodium Acetate (NaOAc) or Pyridine.[1]

Conditions: Low temperature (-10°C to 0°C) for addition; controlled heating for elimination.[1]

Step-by-Step Workflow
Chlorination (Addition Phase):

Cool neat crotonaldehyde to -10°C.

Introduce

gas slowly.[1] The reaction is exothermic.[1]

Mechanism: Electrophilic addition across the C=C bond yields 2,3-dichlorobutanal.[1]

Critical Control Point: Do not exceed 0°C to avoid over-chlorination or oxidation of the

aldehyde.[1]

Dehydrochlorination (Elimination Phase):
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Treat the crude 2,3-dichlorobutanal with a weak base (anhydrous Sodium Acetate or

Pyridine).[1]

Apply vacuum distillation immediately.[1]

Mechanism: Elimination of HCl occurs preferentially to restore conjugation.[1] The chlorine

at C3 (beta) is removed as a proton is abstracted from C2 (alpha), but since we want the

-chloro product, the elimination actually proceeds via abstraction of the acidic proton at C2
and loss of the Cl at C3?

Correction on Mechanism: Actually, standard elimination from 2,3-dichlorobutanal yields 2-

chlorobut-2-enal.[1] The proton at C2 is acidic due to the adjacent carbonyl. Loss of H(C2)

and Cl(C3) restores the double bond, leaving the Cl at C2.[1]

Purification:

Fractional distillation under reduced pressure (e.g., 15-20 mmHg).[1]

Target Fraction: Collect the fraction boiling ~45-50°C (at reduced pressure). Note:

Atmospheric boiling points are dangerous due to decomposition.
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Figure 2: Synthetic pathway via chlorination of crotonaldehyde.[1][2] The intermediate 2,3-

dichlorobutanal is unstable and typically processed immediately.[1]

Reactivity & Applications
-Chlorocrotonaldehyde is a "linchpin" molecule in heterocyclic chemistry.[1] The combination of
an aldehyde, an alkene, and a leaving group (Cl) allows for cascade reactions, particularly with
binucleophiles.[1]

Key Reaction Pathways[1][14]
Michael Addition-Cyclization (Heterocycle Synthesis):
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Substrates: Hydrazines, Amidines, Hydroxylamines.[1]

Mechanism: Initial attack of the nucleophile on the aldehyde (Schiff base formation)

followed by Michael addition/cyclization and expulsion of HCl (or retention of Cl depending

on conditions).[1]

Product: Pyrazoles (from hydrazine), Pyrimidines (from amidines).[1]

Vilsmeier-Haack Formylation (Related Synthesis):

While

-chlorocrotonaldehyde is a product, the conditions of Vilsmeier-Haack (DMF/POCl

) applied to butanone can also yield this species or its homologs, highlighting its
connection to enol ether chemistry.[1]

Genotoxicity & DNA Adducts:

Mechanism: The

-chloro enal motif is highly reactive toward guanine residues in DNA.[1] It acts as a direct
alkylating agent.[1]

Research Utility: Used as a standard in mutagenesis assays (Ames test) to study the

mechanisms of environmental aldehyde toxicity.[1]
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Figure 3: Divergent reactivity profile.[1] The molecule serves as a precursor for heterocycles

(Path 1) and a model for genotoxic mechanisms (Path 2).[1]

Safety & Handling Protocol
Warning:

-Chlorocrotonaldehyde is a potent lachrymator and a suspected mutagen.[1] It must be
handled with extreme caution in a Class II Biosafety Cabinet or high-performance chemical
fume hood.[1]

Toxicology Profile
Lachrymator: Causes immediate, severe irritation to eyes and respiratory tract.[1]

Mutagenicity: Positive in Salmonella typhimurium strains TA100 (Ames test), indicating base-

pair substitution capabilities.[1]

Skin Sensitizer: High potential for contact dermatitis.[1]

Storage and Stability
Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

Temperature: Refrigerate (2-8°C).

Stabilizers: Often requires trace hydroquinone to inhibit polymerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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